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Compound of Interest

Compound Name: Chlormidazole

Cat. No.: B1201505

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and analytical characterization of Chlormidazole. Chlormidazole, an imidazole-based
antifungal agent, is of significant interest in medicinal chemistry and drug development. This
document details its chemical identity, physicochemical properties, and provides insights into its

synthesis and spectroscopic analysis.

Chemical Identity and Physicochemical Properties

Chlormidazole, with the IUPAC name 1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole, is a
well-characterized compound with established identifiers.[1] Its fundamental properties are
summarized in the table below, providing a quantitative basis for its handling and formulation in

a research and development setting.
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Identifier Value Source

1-[(4-chlorophenyl)methyl]-2-
IUPAC Name o PubChem[1]
methylbenzimidazole

CAS Number 3689-76-7 PubChem[1]
Molecular Formula C15H13CIN2 PubChem[1]
Molecular Weight 256.73 g/mol PubChem[1]
Monoisotopic Mass 256.0767261 Da PubChem[1]
SMILES Elclccc(ccl)Cn2c3ccccc3nc2 Wikipedia

Topological Polar Surface Area  17.8 A2 PubChem[1]
Solubility (in water at pH 7.4) 24.9 pg/mL PubChem[1]

Chemical Structure

The chemical structure of Chlormidazole is characterized by a benzimidazole core, which is
substituted at the 1-position with a 4-chlorobenzyl group and at the 2-position with a methyl

group.

Caption: Chemical structure of Chlormidazole.

Synthesis of Chlormidazole

The synthesis of Chlormidazole can be achieved through the alkylation of 2-
methylbenzimidazole with 1-chloro-4-(chloromethyl)benzene. While a specific detailed protocol
for Chlormidazole is not readily available in peer-reviewed literature, a general synthetic
procedure can be adapted from the synthesis of similar 1,2-substituted benzimidazoles.

Experimental Protocol: Synthesis of 1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole
(Chlormidazole)

o Materials: 2-methylbenzimidazole, 1-chloro-4-(chloromethyl)benzene, sodium hydroxide,
potassium carbonate, acetonitrile, tetraethylammonium bromide (TEAB) as a phase transfer
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catalyst.

e Procedure:

o To a solution of 2-methylbenzimidazole (1 equivalent) in acetonitrile, add sodium
hydroxide (1 equivalent), potassium carbonate (1 equivalent), and a catalytic amount of
TEAB.

o Add 1-chloro-4-(chloromethyl)benzene (1 equivalent) to the reaction mixture.

o Heat the mixture under reflux for a sufficient period (typically several hours), monitoring
the reaction progress by thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and filter to remove
inorganic salts.

o Concentrate the filtrate under reduced pressure to obtain the crude product.

o Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water
mixture) or by column chromatography on silica gel to yield pure Chlormidazole.

Spectroscopic Characterization

The structural elucidation of Chlormidazole is confirmed through various spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for confirming the connectivity and chemical
environment of the atoms within the Chlormidazole molecule.
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1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment

~2.5 s, 3H (CHs)

~5.4 s, 2H (CHz2)

~7.0-7.6 m, 8H (Aromatic-H)

Experimental Protocol: NMR Spectroscopy
 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Sample Preparation: Dissolve approximately 5-10 mg of purified Chlormidazole in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Process the data with appropriate Fourier transformation, phasing, and baseline
correction.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160
ppm).

o Alonger acquisition time and a higher number of scans are typically required compared to
1H NMR.
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o Process the data similarly to the 1H NMR spectrum.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of Chlormidazole, further confirming its identity.

Mass Spectrometry Data

Molecular lon [M]*

Major Fragment lons

Experimental Protocol: Mass Spectrometry

 Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer
(GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

o Sample Preparation: Prepare a dilute solution of Chlormidazole in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e GC-MS Analysis:

[e]

Inject the sample into the GC, where it is vaporized and separated on a capillary column.

o

The separated components enter the mass spectrometer.

[¢]

Use electron ionization (EIl) at 70 eV.

o

Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g.,
m/z 50-300).

e LC-MS Analysis:
o Inject the sample into the LC system for separation on a suitable column (e.g., C18).

o The eluent is introduced into the mass spectrometer.
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o Use electrospray ionization (ESI) in positive ion mode.
o Acquire data in full scan mode or by selected ion monitoring (SIM).

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization
of Chlormidazole.
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Caption: Generalized workflow for Chlormidazole.
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Conclusion

This technical guide has provided a detailed overview of the chemical structure and
characterization of Chlormidazole. The presented data and experimental protocols offer a
valuable resource for researchers and professionals involved in the development and analysis
of antifungal agents. The well-defined structure and properties of Chlormidazole make it a
continued subject of interest in the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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